(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid is an organic compound that features a furan ring substituted with a tert-butoxycarbonyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this is using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate as the tert-butoxycarbonyl source and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems, such as copper-catalyzed diyne cyclization, can also be employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the propenoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another compound featuring a tert-butoxycarbonyl group.
Deep Eutectic Solvents: Used for extraction processes and share some functional similarities.
Uniqueness
(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid is unique due to its combination of a furan ring and a propenoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[5-[(2-methylpropan-2-yl)oxycarbonyl]furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-11(15)9-6-4-8(16-9)5-7-10(13)14/h4-7H,1-3H3,(H,13,14)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFUGDFHMSUHQT-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(O1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(O1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.